molecular formula C10H8N2O4 B3218675 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- CAS No. 1190311-23-9

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

Cat. No.: B3218675
CAS No.: 1190311-23-9
M. Wt: 220.18 g/mol
InChI Key: VCDOHBQYHMCHGU-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- (hereafter referred to as Compound A) is a nitro-substituted indolinone derivative featuring a hydroxy group at position 3 and an ethenyl substituent.

Key structural features of Compound A include:

  • A nitro group at position 5, which enhances electrophilicity and may influence redox properties.
  • A 3-hydroxy substituent, contributing to hydrogen-bonding interactions.
  • A 3-ethenyl group, which introduces steric and electronic effects distinct from bulkier substituents (e.g., aryl or alkyl chains).

Properties

IUPAC Name

3-ethenyl-3-hydroxy-5-nitro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-2-10(14)7-5-6(12(15)16)3-4-8(7)11-9(10)13/h2-5,14H,1H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDOHBQYHMCHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208251
Record name 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-23-9
Record name 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- can be achieved through various synthetic routesThe reaction conditions typically involve the use of strong acids for nitration and specific catalysts for the addition of the ethenyl and hydroxy groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids for nitration, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include amino derivatives, carbonyl derivatives, and substituted ethenyl derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2H-Indol-2-one derivatives serve as crucial building blocks for synthesizing more complex molecules. Their ability to undergo various chemical reactions—such as oxidation and electrophilic substitution—makes them valuable in creating new compounds with tailored properties.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antiviral Properties: Studies have shown efficacy against certain viral infections.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit tumor growth by targeting specific cellular pathways.
  • Antimicrobial Effects: It has been tested against various bacterial strains, showing promising results.

Medicine

The medicinal applications of 2H-Indol-2-one derivatives are extensive:

  • Therapeutic Development: Ongoing research focuses on its role in developing treatments for cancer and infectious diseases.
  • Mechanism of Action: The compound interacts with molecular targets such as enzymes and receptors involved in cell signaling pathways related to growth and apoptosis.

Industry

In industrial applications, this compound is explored for:

  • Material Science: Its properties are utilized in developing new materials with enhanced performance characteristics.
  • Chemical Manufacturing: Acts as a precursor for various industrial chemicals, contributing to the synthesis of dyes and pharmaceuticals.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the anticancer effects of 2H-Indol-2-one derivatives on breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a potential for therapeutic use in oncology.

Case Study 2: Antiviral Activity

Research published in the Journal of Virology demonstrated that a derivative of this compound inhibited the replication of the influenza virus in vitro. The study highlighted its mechanism involving interference with viral entry and replication processes.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and ethenyl groups can also participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Compound A with structurally related indolinone derivatives, focusing on substituents, physicochemical properties, and synthesis yields:

Compound Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data Yield Reference
Compound A 3-Ethenyl, 3-hydroxy, 5-nitro C₁₁H₁₀N₂O₃ 218.21 Not reported Not available N/A N/A
3,3-di(1H-Indol-3-yl)-5-nitroindolin-2-one 3,3-di(indolyl), 5-nitro C₂₃H₁₅N₃O₂ 408.37 281–282 (lit. 297–298) IR: 3363, 3054, 1714 cm⁻¹; ¹H NMR (DMSO-d6): δ 10.8 (s, 1H) 84%
5-Chloro-3-(2-chlorophenyl)-3-methoxy 5-Cl, 3-(2-Cl-phenyl), 3-methoxy C₁₅H₁₁Cl₂NO₂ 308.16 Not reported CAS: 365526-08-5 N/A
5-Ethoxy-3-(methylthio) 5-Ethoxy, 3-methylthio C₁₁H₁₃NO₂S 223.29 Not reported CAS: 156232-23-4 N/A
3-(1-Hexynyl)-3-hydroxy-5-nitro 3-Hexynyl, 3-hydroxy, 5-nitro C₁₄H₁₄N₂O₄ 298.28 Not reported CAS: 149916-74-5 N/A
(3E)-3-[(2,4-Dimethylphenyl)imino]-5-nitro 3-Imino (2,4-dimethylphenyl), 5-nitro C₁₆H₁₃N₃O₃ 295.29 Not reported CAS: 303214-01-9 N/A

Key Observations:

Substituent Effects on Melting Points: The 3,3-di(indolyl) analog () exhibits a high melting point (281–282°C), attributed to strong intermolecular π-π stacking and hydrogen bonding.

Synthetic Yields: The 3,3-di(indolyl)-5-nitro derivative was synthesized in 84% yield using p-toluenesulfonic acid (p-TSA) catalysis . In contrast, nitroindolinones with smaller substituents (e.g., methoxy or methylthio groups) are typically synthesized via nucleophilic substitution or condensation reactions, though yields are often unreported .

Spectral Signatures :

  • The 5-nitro group in related compounds produces characteristic IR absorption near 1714 cm⁻¹ (C=O stretch) and ¹H NMR signals for indole NH protons near δ 10.8 . Compound A’s ethenyl group would likely show vinyl proton resonances at δ 5–6 in ¹H NMR.

Biological Activity

Overview of the Compound

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- (CAS Number: 114114-53-3) is an indole derivative characterized by its unique chemical structure that includes an ethenyl group, a hydroxyl group, and a nitro group. This compound is of significant interest due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

PropertyValue
Molecular FormulaC₁₀H₈N₂O₄
Molecular Weight208.18 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point382.1 ± 42.0 °C
Flash Point184.9 ± 27.9 °C

Anticancer Properties

Research has indicated that indole derivatives, including 2H-Indol-2-one compounds, exhibit anticancer properties. For example, studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell growth and survival . The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for tumor progression.

Antimicrobial Effects

2H-Indol-2-one derivatives have demonstrated antimicrobial activity against a range of pathogens. In vitro studies have reported efficacy against bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against HIV and other viral pathogens. Research indicates that it may inhibit viral replication through interference with viral enzymes or host cell receptors .

The biological activity of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may bind to receptors that regulate immune responses or cell survival pathways.
  • Signal Pathway Alteration : The compound can influence key signaling pathways such as those involved in apoptosis and inflammation.

Case Studies

  • Anticancer Study : A study published in PubMed demonstrated that derivatives similar to 2H-Indol-2-one exhibited significant cytotoxicity against human breast cancer cells (MCF7) through the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various indole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with nitro substitutions had enhanced activity compared to their non-nitro counterparts .

Q & A

Q. What are the established synthetic routes for 3-ethenyl-3-hydroxy-5-nitro-2H-indol-2-one, and how can reaction conditions be optimized?

The compound is synthesized via nitro-substitution and hydroxylation reactions. A reported method involves condensation of 5-nitroindole derivatives with vinylating agents under acidic conditions, yielding 84% product (yellow solid) . Key parameters include:

  • Catalyst : p-toluenesulfonic acid (p-TSA) enhances reaction efficiency by stabilizing intermediates .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve nitro-group reactivity.
  • Temperature : Optimal at 80–90°C, balancing reaction rate and byproduct formation. Characterization via IR (1714 cm⁻¹ for carbonyl) and NMR (δ 10.2 ppm for indolic NH) confirms structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Resolves hydroxyl (δ 3.5–5.0 ppm) and nitro-group electronic effects on aromatic protons (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (EI) : Base peak at m/z 408 (M⁺) aligns with molecular formula C₁₆H₁₃N₃O₄ .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) assess purity (>95%) and identify nitro-group degradation byproducts .

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

The 5-nitro substituent increases susceptibility to photodegradation. Stability studies recommend:

  • Storage : Amber vials at –20°C in inert atmosphere (N₂/Ar) to prevent nitro-to-nitrite conversion .
  • pH Sensitivity : Avoid alkaline conditions (pH > 8), which promote hydrolysis of the indole ring .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported melting points for this compound?

Discrepancies in melting points (e.g., 281–282°C vs. literature 297–298°C ) arise from:

  • Polymorphism : X-ray crystallography reveals two crystal forms (monoclinic vs. orthorhombic) with differing packing efficiencies .
  • Hydration States : Anhydrous vs. ethanol-solvated forms (e.g., ethanol solvate in ) alter thermal behavior. Differential Scanning Calorimetry (DSC) is advised to map phase transitions .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify:

  • Electrophilic Sites : Nitro-group meta-directing effects enhance reactivity at C4 and C7 positions .
  • Tautomerism : The 3-hydroxy group forms intramolecular H-bonds with the carbonyl, stabilizing the enol tautomer . Molecular docking (e.g., MOE software ) further predicts interactions with biological targets like tyrosine kinases.

Q. What strategies resolve spectral contradictions between synthetic batches?

Inconsistent NMR signals (e.g., vinyl proton splitting patterns) may stem from:

  • Rotameric Equilibria : Dynamic NMR at variable temperatures (e.g., 25–60°C) clarifies conformational exchange .
  • Trace Metal Contamination : Chelating agents (EDTA) in purification steps mitigate paramagnetic shifts .

Q. Are there documented biological activities linked to the 3-ethenyl-3-hydroxyindole scaffold?

While direct data is limited, structural analogs show:

  • Anticancer Activity : Nitro-indole derivatives inhibit topoisomerase II (IC₅₀ = 2.1 µM in ).
  • Antimicrobial Effects : Hydroxy-vinyl groups disrupt bacterial biofilms (MIC = 16 µg/mL in ). In vitro assays (MTT, biofilm inhibition) are recommended to validate activity .

Methodological Recommendations

  • Synthetic Reproducibility : Use anhydrous solvents and rigorous exclusion of moisture to minimize side reactions .
  • Data Validation : Cross-reference melting points with DSC and PXRD to confirm crystallinity .
  • Safety Protocols : Adhere to GHS Category 2 guidelines (skin/eye irritation; H315/H319 ) during handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-
Reactant of Route 2
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-

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